8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include 2,3,4,5,6-pentamethylphenyl sulfonyl chloride and a suitable spirocyclic precursor. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or toluene.
Catalysts: Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-((2,3,4,5,6-Trimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- 8-((2,3,4,5,6-Tetramethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
Uniqueness
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Biologische Aktivität
The compound 8-((2,3,4,5,6-pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H30N2O2S with a molar mass of approximately 358.52 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including sulfonylation and cyclization processes. The synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with readily available phenolic compounds and thiol derivatives.
- Reagents : Common reagents include sulfonyl chlorides and bases to facilitate the formation of sulfonamide linkages.
- Cyclization : Key cyclization steps are often catalyzed by metal catalysts to form the spirocyclic structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antitumor activity. Notably, a related compound demonstrated potent cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Compound |
---|---|---|
A549 (Lung) | 0.18 | 11b |
MDA-MB-231 (Breast) | 0.08 | 11d |
HeLa (Cervical) | 0.14 | 12c |
These findings suggest that modifications to the spirocyclic structure can enhance biological activity against specific cancer types .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death has been observed in treated cell lines.
- Targeting Specific Pathways : Some studies indicate that these compounds may inhibit key signaling pathways involved in cancer progression.
Case Studies
- Study on Anticancer Properties : In a study assessing the anticancer properties of various spirocyclic compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against lung and breast cancer cell lines. The most potent compound was identified as a promising candidate for further development due to its effectiveness against multiple cancer types .
- Pharmacological Profile : Research into the pharmacological profile of similar compounds has shown potential for use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Eigenschaften
IUPAC Name |
8-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-12-13(2)15(4)17(16(5)14(12)3)24(20,21)19-8-6-18(7-9-19)22-10-11-23-18/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSLHGXXBXPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.